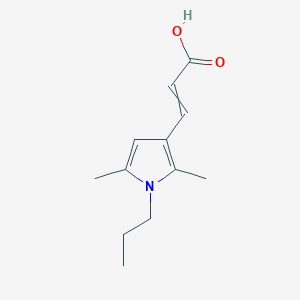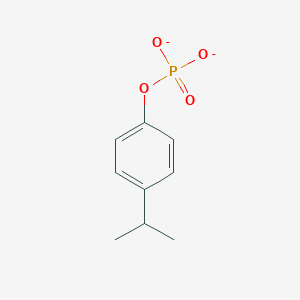
1H-pyrazole-3,5-dicarboxylic acid potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-pyrazole-3,5-dicarboxylic acid potassium is an organic compound with the molecular formula C5H3KN2O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1H-pyrazole-3,5-dicarboxylic acid potassium can be synthesized through several methods. One common approach involves the oxidation of 3,5-dimethyl-1H-pyrazole using potassium permanganate in an aqueous solution. The reaction is typically carried out at elevated temperatures (70-90°C) to ensure complete oxidation . The resulting product is then treated with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale oxidation reactions using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of potassium permanganate as an oxidizing agent remains a common practice due to its effectiveness and availability.
Analyse Des Réactions Chimiques
Types of Reactions
1H-pyrazole-3,5-dicarboxylic acid potassium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form pyrazole-3,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at 70-90°C.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic conditions.
Major Products Formed
Oxidation: Pyrazole-3,5-dicarboxylic acid.
Reduction: Pyrazole-3,5-dimethanol.
Substitution: Pyrazole derivatives with substituted carboxyl groups.
Applications De Recherche Scientifique
1H-pyrazole-3,5-dicarboxylic acid potassium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-pyrazole-3,5-dicarboxylic acid potassium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, its carboxyl groups can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of 1H-pyrazole-3,5-dicarboxylic acid potassium.
Pyrazole-3,5-dicarboxylic acid: The oxidized form of the compound.
1H-pyrazole-3,5-dimethanol: A reduced derivative of the compound.
Uniqueness
This compound is unique due to its dual carboxyl groups, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Propriétés
Formule moléculaire |
C5H4KN2O4 |
|---|---|
Poids moléculaire |
195.19 g/mol |
InChI |
InChI=1S/C5H4N2O4.K/c8-4(9)2-1-3(5(10)11)7-6-2;/h1H,(H,6,7)(H,8,9)(H,10,11); |
Clé InChI |
DFKQESVVCRWUSS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C1C(=O)O)C(=O)O.[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Chlorophenyl)methyl]-1-(2-phenylethenyl)urea](/img/structure/B11725477.png)
![3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B11725487.png)
![3-[(1,3-Benzoxazol-6-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11725514.png)
![(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B11725521.png)
![3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B11725527.png)
![3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B11725528.png)



![3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11725559.png)

![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11725583.png)


